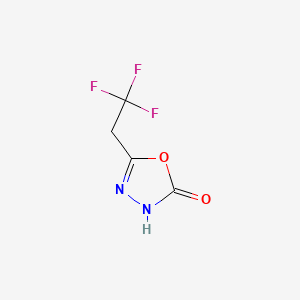

5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol

Overview

Description

5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the trifluoroethyl group in this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,2-trifluoroethyl hydrazine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or acetonitrile. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives

Scientific Research Applications

5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of enzymatic activities and signaling pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2,2,2-Trifluoroethyl methacrylate: Used in the synthesis of polymers with unique surface properties.

Bis(2,2,2-trifluoroethyl) phosphonate: Utilized in the synthesis of H-phosphonates and other phosphorus-containing compounds.

2,2,2-Trifluoroethanol: A solvent and reagent in organic synthesis.

Uniqueness

5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol is unique due to the presence of both the oxadiazole ring and the trifluoroethyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds.

Biological Activity

5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol (CAS No. 1243250-21-6) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-diabetic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the trifluoroethyl group enhances its lipophilicity and alters its interaction with biological systems, making it a candidate for various applications in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. In a study evaluating various oxadiazole compounds against different microbial strains, the following Minimum Inhibitory Concentrations (MIC) were reported:

| Compound | MIC (µg/ml) Against Various Pathogens |

|---|---|

| Candida albicans | |

| This compound | 1.6 |

This table illustrates the compound's effectiveness against fungal pathogens, suggesting its potential use in antifungal therapies .

2. Anticancer Properties

The anticancer activity of this compound has been explored through various in vitro studies. A study involving glioblastoma cell lines demonstrated significant cytotoxic effects:

- Cytotoxic Assay : The compound showed effective inhibition of cell proliferation in LN229 glioblastoma cells.

- Mechanism of Action : The mechanism involved apoptosis induction through DNA damage pathways.

Further molecular docking studies indicated that the compound interacts with specific targets within cancer cells, enhancing its potential as an anticancer agent .

3. Anti-Diabetic Activity

In vivo studies utilizing Drosophila melanogaster as a model organism revealed that the compound exhibited anti-diabetic effects by significantly lowering glucose levels in genetically modified diabetic models. This suggests that it may influence metabolic pathways related to glucose regulation .

The biological activity of this compound can be attributed to its ability to modulate enzymatic activities and interact with lipid membranes due to its lipophilic nature imparted by the trifluoroethyl group. This interaction may lead to alterations in signaling pathways critical for cellular functions.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives:

- Study on Anticancer Activity : A comprehensive investigation into various oxadiazoles revealed that those containing trifluoroethyl groups displayed enhanced cytotoxicity against multiple cancer cell lines compared to their non-fluorinated counterparts .

- Antimicrobial Screening : Comparative studies showed that compounds similar to this compound had lower MIC values against resistant strains of bacteria and fungi compared to traditional antibiotics .

Properties

IUPAC Name |

5-(2,2,2-trifluoroethyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O2/c5-4(6,7)1-2-8-9-3(10)11-2/h1H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXLBOLRQDDYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=O)O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001226479 | |

| Record name | 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-21-6 | |

| Record name | 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.